BYK204165

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du RT-017290 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent la formation du noyau imidazoquinolinone, suivie de modifications de groupes fonctionnels pour améliorer la sélectivité et la puissance. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle du RT-017290 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l’efficacité, garantissant que le composé répond aux normes de pureté requises pour les applications de recherche. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer encore la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions

RT-017290 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, modifiant potentiellement l’activité du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées du composé .

Applications de la recherche scientifique

RT-017290 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé d’outil pour étudier les mécanismes d’inhibition de la PARP et de réparation de l’ADN.

Biologie : Aide à comprendre le rôle de la PARP1 dans les processus cellulaires et ses implications dans les maladies.

Médecine : Investigué pour son potentiel en thérapie anticancéreuse, en particulier pour améliorer l’efficacité de la chimiothérapie et de la radiothérapie.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la PARP1.

Applications De Recherche Scientifique

RT-017290 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the mechanisms of PARP inhibition and DNA repair.

Biology: Helps in understanding the role of PARP1 in cellular processes and its implications in diseases.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapy and radiotherapy.

Industry: Utilized in the development of new therapeutic agents targeting PARP1.

Mécanisme D'action

RT-017290 exerce ses effets en inhibant sélectivement la PARP1, une enzyme impliquée dans la réparation des cassures simple brin de l’ADN. En inhibant la PARP1, RT-017290 empêche la réparation de l’ADN endommagé, ce qui entraîne l’accumulation de dommages à l’ADN et, finalement, la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent fortement de la PARP1 pour leur survie .

Comparaison Avec Des Composés Similaires

RT-017290 est unique par sa forte sélectivité pour la PARP1 par rapport à la PARP2, ce qui en fait un outil précieux pour étudier les voies spécifiques de la PARP1. Des composés similaires incluent :

Olaparib : Un autre inhibiteur de la PARP avec une activité plus large contre la PARP1 et la PARP2.

Rucaparib : Un inhibiteur de la PARP utilisé en thérapie anticancéreuse avec un profil de sélectivité différent.

RT-017290 se distingue par sa forte sélectivité et sa puissance, ce qui en fait un choix privilégié pour la recherche axée sur la PARP1 .

Activité Biologique

BYK204165 is a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme involved in DNA repair and several cellular processes. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for treatment strategies.

This compound operates primarily through the inhibition of PARP-1, which plays a significant role in the repair of DNA damage. PARP-1 facilitates the repair of single-strand breaks in DNA through a process called ADP-ribosylation, where it adds ADP-ribose polymers to target proteins. By inhibiting this enzyme, this compound disrupts DNA repair mechanisms, leading to increased sensitivity of cancer cells to genotoxic stress and enhancing the efficacy of chemotherapeutic agents.

Selectivity and Potency

Research indicates that this compound exhibits approximately 100-fold greater selectivity for PARP-1 compared to other PARP family members, making it a valuable tool for studying PARP-1 specific functions and therapeutic effects in various models . This selectivity is crucial for minimizing off-target effects that could lead to unwanted side effects in clinical applications.

1. Impact on Adipogenesis

Studies have demonstrated that this compound influences adipogenic processes. In particular, it has been shown to affect the expression of key adipogenic markers such as Fabp4 and AdipoQ , which are critical for the differentiation of pre-adipocytes into mature adipocytes. The compound's effect on these markers was observed from day 4 post-treatment with differentiation stimuli and persisted until day 8, indicating a significant role in early adipogenic events .

2. Effects on Cancer Cell Lines

In various cancer models, including cervical adenocarcinoma cell lines, this compound has been used in combination with chemotherapeutic agents like cisplatin. The results indicate that pre-treatment with this compound enhances the cytotoxic effects of cisplatin by impairing DNA repair mechanisms, leading to increased cell death in tumor cells .

Study 1: Adipogenesis Regulation

In a study examining the role of PARP-1 in adipogenesis, researchers utilized this compound to investigate its effects on C/EBPβ—a transcription factor critical for adipocyte differentiation. The findings revealed that PARP-1-mediated PARylation inhibited C/EBPβ's transcriptional activity, thereby affecting adipocyte maturation .

Study 2: Cancer Treatment Efficacy

In a patient-derived xenograft model of BRCA mutant breast cancer, this compound was evaluated for its ability to enhance the efficacy of existing therapies. The results showed that the compound significantly increased the sensitivity of cancer cells to treatment by disrupting their DNA repair capabilities .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| Selectivity for PARP-1 | 100-fold greater | N/A |

| Effect on Fabp4 Expression | Increased | Baseline |

| Effect on AdipoQ Expression | Increased | Baseline |

| Cytotoxicity (IC50) | 10 µM (in combination with cisplatin) | N/A |

Propriétés

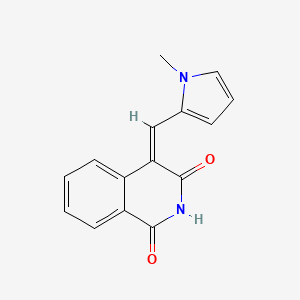

IUPAC Name |

4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSIDSTHDDAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104546-89-5 | |

| Record name | 1104546-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.